Isonicotinic acid, morpholide
Description
Isonicotinic acid, morpholide (IUPAC name: morpholin-4-yl(isonicotinoyl)methanone) is a derivative of isonicotinic acid, where the carboxylic acid group is replaced by a morpholine amide moiety. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.2145 g/mol . Structurally, it combines the pyridine ring of isonicotinic acid with the six-membered morpholine ring, enhancing its stability and modifying its reactivity.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
morpholin-4-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C10H12N2O2/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |
InChI Key |
LKCRGBNWPDHINV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, morpholide typically involves the reaction of isonicotinic acid with morpholine. The process can be carried out under reflux conditions in the presence of a suitable dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Isonicotinic acid, morpholide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Isonicotinic acid morpholide derivatives have pharmaceutical applications, specifically as antitussives and anti-inflammatory agents .
Antitussive Application:
- Activity Certain isonipecotic acid morpholides exhibit antitussive activity .
- Examples N-methyl 1-(3-phenylpropyl)-4-allyl-isonipecotamide, N-isopropyl-l(3-phenylpropyl)-4-ally1-isonipecotamide, 1-(3-phenylpropyl)-4-allyl-isonipecotic acid morpholide and 1-(3-phenylpropyl)-4-(2-propinyl)-isonipecotic acid morpholide hydrochlorides are examples of compounds with antitussive activity .
- Testing The antitussive effect of l(3-phenylpropyl)-4-allylisonipecotic acid morpholide hydrochloride has been studied in cats, using a method described by R. Domenjoz .
- Method Healthy cats are narcotized, and the Nervus laryngeus superior is stimulated with an irritation-electrode. Cough reflexes are registered using a Marey capsule connected to a respiration-cannula .
- Dosage Cough reflexes were inhibited with about 1 mg/kg of the active compound, injected intravenously as a 0.5% aqueous solution just before irritation .
Anti-Inflammatory Applications:
- Isonicotinoyl-based compounds Novel scaffolds containing isonicotinoyl motifs have been synthesized and studied for anti-inflammatory properties .
- Activity Compounds 5 and 6, which are isonicotinates, exhibit high anti-inflammatory activity . Compound 5, an isonicotinate of meta-aminophenol, shows the most potency .
- Potency Compound 5 has an IC50 value of 1.42 ± 0.1 µg/mL, which is eight times better than that of Ibuprofen (IC50 = 11.2 ± 1.9 µg/mL) .
Mechanism of Action
The mechanism of action of isonicotinic acid, morpholide involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of essential biomolecules, leading to antimicrobial effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Isonicotinic Acid (C₆H₅NO₂)
- Structural Differences : Lacks the morpholine amide group; instead, it retains a carboxylic acid functional group at the 4-position of the pyridine ring.
- Reactivity : Exhibits higher acidity (pKa ~1.8) compared to nicotinic acid (pKa ~2.5) due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring, stabilizing the carboxylate anion .
- Metabolism : Microorganisms like Sarcina spp. and Bacillus spp. hydroxylate isonicotinic acid at the 2- and 6-positions to form intermediates like 2-hydroxyisonicotinic acid and citrazinic acid, ultimately yielding CO₂ and NH₄⁺ .
- Applications : Used as a linker in MOFs to enhance photocatalytic activity (e.g., in methylene blue degradation) .
Isoniazid (Isonicotinic Acid Hydrazide, C₆H₇N₃O)
- Structural Differences : Contains a hydrazide (-NH-NH₂) group instead of the carboxylic acid or morpholine amide.
- Metabolism : Degraded by Mycobacterium smegmatis into isonicotinic acid and hydrazine, with subsequent metabolism mirroring that of isonicotinic acid .
- Functional Contrast : While isoniazid is a frontline antitubercular drug, isonicotinic acid, morpholide lacks direct therapeutic applications but shares utility in material science .
Pentanoic Acid, Morpholide (C₉H₁₇NO₂)
- Structural Differences: A linear aliphatic morpholide derivative (pentanoic acid backbone) versus the aromatic pyridine core in this compound.
- Molecular Weight : 171.2368 g/mol, lighter due to the absence of aromatic rings .
- Applications : Primarily used in organic synthesis; lacks the coordination chemistry applications seen in isonicotinic acid derivatives .
Table 1: Comparative Data for this compound and Analogues
Nicotinic Acid (C₆H₅NO₂)
- Structural Similarity : Both nicotinic and isonicotinic acids are pyridinecarboxylic acids but differ in the position of the carboxylic group (3-position vs. 4-position).
- Reactivity : Nicotinic acid has lower reaction rate constants due to weaker electron-withdrawing effects, reducing carboxylate stability compared to isonicotinic acid .
- Metabolism : Generates propionic acid and acetic acid as intermediates, unlike isonicotinic acid, which produces hydroxylated derivatives .
Key Research Findings
- Metabolic Pathways : this compound’s pyridine ring undergoes hydroxylation similar to isonicotinic acid, but its morpholide group may slow microbial degradation compared to the hydrazide in isoniazid .
- Coordination Chemistry : The morpholide group enhances ligand stability in MOFs compared to carboxylic acid derivatives, improving catalytic performance in dye degradation .
- Electronic Effects : The electron-withdrawing pyridine nitrogen in isonicotinic acid derivatives increases acidity and reactivity, a property exploited in MOF design .
Biological Activity
Isonicotinic acid morpholide (IAM) is a compound derived from isonicotinic acid, which has gained attention for its potential therapeutic applications. This article explores the biological activity of IAM, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Isonicotinic acid morpholide is characterized by its morpholine ring attached to the isonicotinic acid structure. The chemical structure can be represented as follows:
This structure contributes to its biological activity, particularly in interactions with various biological targets.
Pharmacological Activity
1. Antimicrobial Activity
IAM has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism involves the inhibition of mycolic acid synthesis, crucial for the integrity of the bacterial cell wall. This action is similar to that of isoniazid (INH), a well-known anti-tubercular agent that also requires activation by catalase-peroxidase enzymes in bacteria .
2. Cytotoxicity and Antiproliferative Effects
Research indicates that IAM exhibits cytotoxic effects on various cancer cell lines. A study assessed its antiproliferative activity against a panel of human cancer cell lines and found that IAM inhibited cell growth effectively, with IC50 values ranging from 12 to 40 µM . The compound's ability to induce apoptosis and block the cell cycle in specific phases further underscores its potential as an anticancer agent .
IAM's biological activity can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar to INH, IAM may inhibit enzymes involved in mycolic acid biosynthesis, thereby disrupting bacterial cell wall formation .
- Radical Formation : IAM may generate reactive oxygen species (ROS) that contribute to its cytotoxic effects on cancer cells .
- Gene Expression Modulation : Studies have shown that IAM influences the expression of genes related to drug metabolism, such as NAT1 and NAT2, which are involved in the acetylation process of drugs .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
